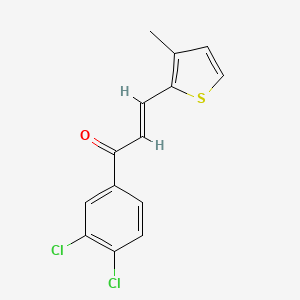

(2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Beschreibung

(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system linking a 3,4-dichlorophenyl group and a 3-methylthiophen-2-yl moiety. Its molecular formula is C₁₄H₁₀Cl₂OS, with a molecular weight of 291.17 g/mol (CAS: 168208-80-8) . The compound exhibits structural features critical to its physicochemical and electronic properties, including:

- Electron-withdrawing substituents: The 3,4-dichlorophenyl group enhances electron deficiency in the aromatic system.

- Thiophene ring: The 3-methylthiophen-2-yl group introduces sulfur-based conjugation and steric effects.

- Planarity: The (2E)-configuration ensures conjugation across the enone system, influencing UV-Vis absorption and reactivity .

Eigenschaften

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2OS/c1-9-6-7-18-14(9)5-4-13(17)10-2-3-11(15)12(16)8-10/h2-8H,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPYVSWAQDCOTH-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects and drug development.

Industry: It may be used in the development of new materials, dyes, or other industrial products.

Wirkmechanismus

The mechanism of action of (2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic Properties

Chlorine vs. Methyl/Methoxy Substituents

- Example 1 : (2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS: 168208-80-8)

- Molecular Weight : 291.17 g/mol.

- Substituent Impact : Replacing the thiophene ring with a 4-methylphenyl group removes sulfur-based conjugation, reducing polarizability. The HOMO-LUMO gap is expected to widen due to decreased electron delocalization compared to the thiophene analog.

- Example 2 : (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- Substituent Impact : Methoxy (-OCH₃) and hydroxyl (-OH) groups are electron-donating, increasing electron density in the aromatic ring. This contrasts sharply with the electron-withdrawing dichlorophenyl group, leading to a higher HOMO-LUMO gap (~4.5 eV) compared to dichlorophenyl analogs (~3.8 eV) .

Thiophene vs. Non-Thiophene Derivatives

Crystallographic and Structural Comparisons

Dihedral Angles and Planarity

- Target Compound : The dihedral angle between the dichlorophenyl and thiophene rings is influenced by the methyl group at the 3-position of the thiophene. Similar compounds exhibit angles ranging from 7.14° to 56.26° , depending on substituent bulk .

- Example 5 : (2E)-3-(3-Bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Intermolecular Interactions

- Target Compound : The thiophene sulfur participates in weak C–H···S and S···π interactions, influencing crystal packing .

- Example 6 : (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Antimalarial Activity

DFT-Based Reactivity Analysis

Biologische Aktivität

The compound (2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one , commonly referred to as a chalcone, is notable for its unique structural features that include a dichlorophenyl and a methylthiophenyl moiety. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure

The chemical structure of (2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can be represented as follows:

This compound features a conjugated system with a prop-2-en-1-one functional group, which is known for its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that (2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that chalcones can possess significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Its structural components suggest potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

The biological effects of (2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways essential for pathogen survival or cancer cell growth.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.

- DNA Interaction : Some studies suggest that chalcones can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Antimicrobial Activity

A study demonstrated the antimicrobial efficacy of (2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .

Anticancer Activity

In vitro studies revealed that this chalcone derivative could significantly inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Apoptosis induction |

| HT29 (Colon) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of proliferation |

Anti-inflammatory Effects

Research has indicated that the compound may reduce inflammatory markers in cellular models exposed to pro-inflammatory stimuli. This suggests its potential use in treating conditions like arthritis or other inflammatory disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2E)-1-(3,4-dichlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, it is helpful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (E)-1-(4-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | Chlorinated phenyl group | Antimicrobial |

| (E)-1-(3-nitrophenyl)-3-(4-methylthiophen-3-yl)prop-2-en-1-one | Nitro group presence | Cytotoxicity potential |

| (E)-1-(3-chlorophenyl)-3-(5-methylthiophen-2-yloxy)prop-2-en-1-one | Oxy group addition | Anti-inflammatory |

This comparison illustrates how variations in substituents can influence biological activity and highlight the significance of the dichlorination pattern in enhancing antimicrobial and anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.